molecular formula C13H9ClN2O2 B14093240 Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- CAS No. 38501-84-7

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-

Cat. No.: B14093240
CAS No.: 38501-84-7
M. Wt: 260.67 g/mol
InChI Key: ZPOXHEZPUFKFGC-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically involves the diazotization of 2-chloroaniline followed by coupling with salicylaldehyde. The reaction conditions generally include:

    Diazotization: 2-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde in an alkaline medium (usually sodium hydroxide, NaOH) to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control to ensure the formation of the diazonium salt.

    Efficient Coupling: Employing continuous flow reactors to facilitate the coupling reaction, thereby increasing yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azo group (N=N) can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzaldehyde derivatives with a carbonyl group.

    Reduction: Formation of 2-chloroaniline and salicylaldehyde derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-[(2-chlorophenyl)azo]-2-hydroxy-: Similar structure but with the azo group at a different position.

    Benzaldehyde, 5-[(4-chlorophenyl)azo]-2-hydroxy-: Similar structure but with a different substitution pattern on the phenyl ring.

    Benzaldehyde, 5-[(2-bromophenyl)azo]-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- is unique due to the specific positioning of the 2-chlorophenylazo group and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various applications.

Properties

CAS No.

38501-84-7

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H

InChI Key

ZPOXHEZPUFKFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl

Origin of Product

United States

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